molecular formula C12H15N3O2 B8495381 Ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B8495381
M. Wt: 233.27 g/mol
InChI Key: KCEUJWWKUJHKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-4-17-12(16)9-5-10(13)11-14-7(2)8(3)15(11)6-9/h5-6H,4,13H2,1-3H3

InChI Key

KCEUJWWKUJHKBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C(N=C2C(=C1)N)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 5,6-diaminonicotinate (1.4 g, 7.7 mmol) and 3-bromo-2-butanon (1.16 g, 7.2 mmol) were added to 1,2-dimethoxyethan (50 ml) and refluxed for 20 h. The solvent was evaporated under reduced pressure and the residue was dissolved in methylene chloride. The methylene chloride solution was washed with saturated sodium bicarbonate and dried (Na2SO4). The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel using methylene chloride:methanol (10:1) as eluent to give 0.3 g (17%) of the title compound.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
17%

Synthesis routes and methods II

Procedure details

To a suspension of 5,6-diamino-nicotinic acid ethyl ester (1 eq., 5.0 g) in cyclohexanone (50 ml) bromobutanone (1.4 equiv., 5.95 g) was added over 15 min. The dark brown mixture was heated to 100° C. (inner temperature) and stirred 1.5 h at this temperature. The mixture was cooled to room temperature and the light brown solid was filtered off and was washed with TBME (20 ml). Drying under reduced pressure at 45° C. Yield: 5.06 g (65%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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